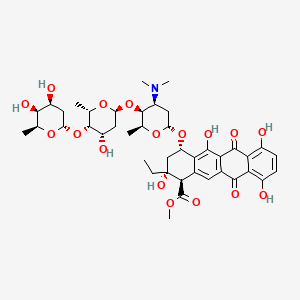
Marcellomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marcellomycin is a pyrromycinone glycoside isolated by fractionation of the bohemic acid complex, an anthracycline mixture obtained from fermentations of the bacterium Actinosporangium bohemicum . It is closely related to aclacinomycin A and is known for its antineoplastic properties . This compound intercalates into DNA, inducing DNA crosslinks, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis .
Preparation Methods
Marcellomycin is synthesized through the fermentation of Actinosporangium bohemicum . The fermentation broth is subjected to fractionation to isolate the bohemic acid complex, from which this compound is further purified . The industrial production involves large-scale fermentation followed by extraction and purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Marcellomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction of this compound can lead to the formation of reduced glycosides and aglycones.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Major products formed from these reactions include polar conjugates and aglycones .
Scientific Research Applications
Marcellomycin has several scientific research applications:
Mechanism of Action
Marcellomycin exerts its effects by intercalating into DNA and inducing DNA crosslinks . This inhibits DNA replication and repair, as well as RNA and protein synthesis . The compound also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis . The molecular targets include DNA and various enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Marcellomycin is similar to other anthracyclines such as aclacinomycin A and musettamycin . it is unique in its ability to inhibit nucleolar RNA synthesis at concentrations much lower than those required to inhibit DNA synthesis . This makes it a valuable compound for studying the selective inhibition of nucleolar RNA synthesis.
Similar Compounds
- Aclacinomycin A
- Musettamycin
- Doxorubicin
- Pyrromycin
Biological Activity
Marcellomycin is an antibiotic compound produced by the actinobacterium Streptomyces marcellus. It belongs to the class of compounds known as anthracyclines, which are renowned for their potent antitumor properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits its biological activity primarily through the following mechanisms:
- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition : this compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, further contributing to its antitumor effects .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by generating ROS, which can damage cellular components and promote apoptosis .
Antitumor Efficacy
This compound has demonstrated significant antitumor activity against various cancer cell lines. Its efficacy has been evaluated in several studies, highlighting its potential as a therapeutic agent.
Toxicity Profile
While this compound is effective against cancer cells, it is essential to consider its toxicity profile. Similar to other anthracyclines, it may cause cardiotoxicity and other adverse effects. Research indicates that careful monitoring of dosage can mitigate these risks .
Case Studies
Several case studies have explored the clinical applications and outcomes associated with this compound treatment:
- Case Study 1: Breast Cancer Treatment
- Case Study 2: Combination Therapy
- Case Study 3: Pediatric Oncology
Properties
CAS No. |
63710-10-1 |
|---|---|
Molecular Formula |
C42H55NO17 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |
InChI Key |
VJRAUFKOOPNFIQ-TVEKBUMESA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Synonyms |
marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















